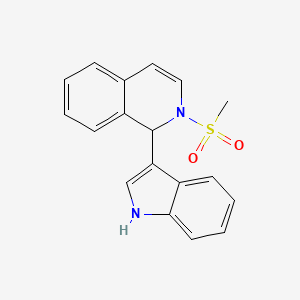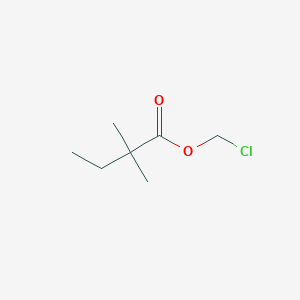
Chloromethyl 2,2-dimethylbutanoate
Vue d'ensemble
Description
Chloromethyl 2,2-dimethylbutanoate is an organic compound that belongs to the class of chloromethyl esters. It has a molecular formula of C8H13ClO2 and a molecular weight of 178.64 g/mol. This compound is widely used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
Hydrogenolysis Catalyst Study
Another study investigates the hydrogenolysis of 2,3-dimethylbutane using supported ruthenium, nickel, cobalt, and iron catalysts. This research explores the selectivity and reactivity of these catalysts, providing insights into the stability of tertiary carbon atoms and the impact of different metals on product distribution. The findings contribute to the understanding of carbon-carbon bond rupture and hydrocarbon chemisorption in catalyst reactions (Machiels, 1979).
Reactive Chlorine Chemistry in Marine Atmosphere
Research conducted at the Cape Verde Atmospheric Observatory reveals the dynamics of atmospheric reactive chlorine chemistry in the marine boundary layer. Elevated Cl2 levels, linked to polluted continental outflow, are observed, with implications for methane and dimethylsulfide fates, as well as ozone cycling. This study highlights the role of Cl atom reactions in the atmospheric chemistry of the eastern tropical Atlantic (Lawler et al., 2009).
Thermal [2+2] Cycloaddition for Fluorene Derivatives
The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene derivatives is explored to produce fluorene-9-spiro cyclobutanes. This research provides valuable insights into the synthesis and characterization of fluorene derivatives, expanding the toolkit for organic synthesis and material science applications (Toda et al., 1974).
Metal-Carbon σ Bonds in Ortho-Metalated Complexes
A study on ortho-metalated complexes of iridium(III) and rhodium(III) unveils the photophysical effects of metal-carbon σ bonds. The research delves into the absorption and emission spectra, providing a deeper understanding of metal-to-ligand charge-transfer transitions and the role of σ donors and π acceptors in the spectrochemical series (Sprouse et al., 1984).
Propriétés
IUPAC Name |
chloromethyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJTTAYFWQVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560601 | |
| Record name | Chloromethyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67317-61-7 | |
| Record name | Chloromethyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



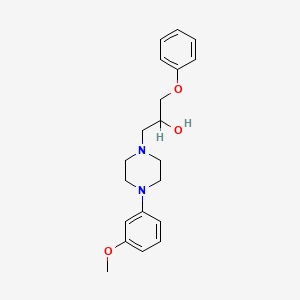
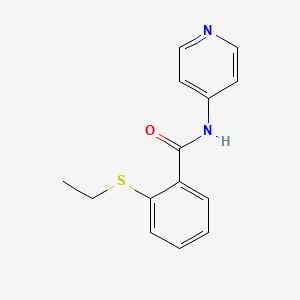
![1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-](/img/structure/B1659617.png)
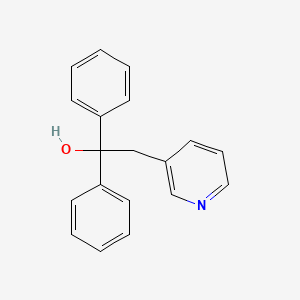

![1-[(4-Methylanilino)methyl]naphthalen-2-ol](/img/structure/B1659624.png)
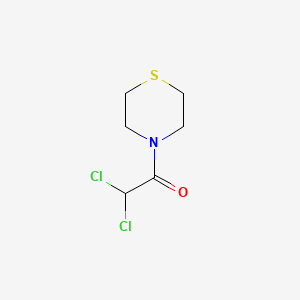
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]urea](/img/structure/B1659629.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B1659635.png)


